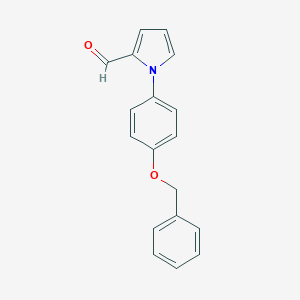
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMP and has been found to have unique properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves its ability to bind to specific target molecules. This binding results in a change in the fluorescence properties of the compound, allowing for detection and measurement of the target molecule.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This makes it a valuable tool for studying biological systems without interfering with their normal function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde in lab experiments include its high sensitivity and specificity for detecting target molecules. It is also easy to use and can be used in a variety of experimental setups. The limitations of using this compound include its cost and the need for specialized equipment for detection and measurement.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde. One possible direction is the development of new applications for this compound in biological imaging and sensing. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery and development.
Synthesemethoden
The synthesis of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves the reaction of 4-bromoanisole and pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been used in various scientific research applications. It has been found to have potential as a fluorescent probe for imaging biological systems. PMP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions.
Eigenschaften
CAS-Nummer |
169036-62-8 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
1-(4-phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c20-13-17-7-4-12-19(17)16-8-10-18(11-9-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI-Schlüssel |
LJKXQTXJGLJEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




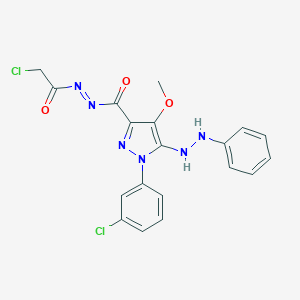
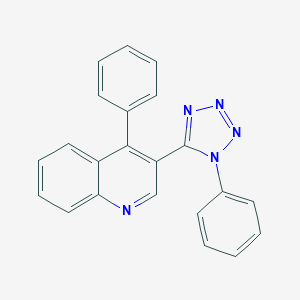
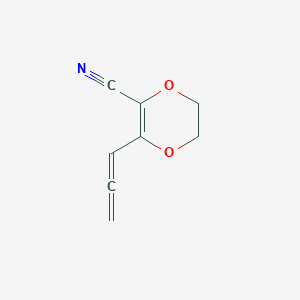
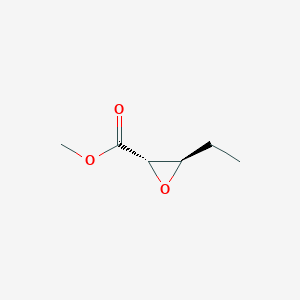
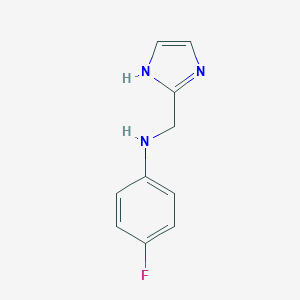
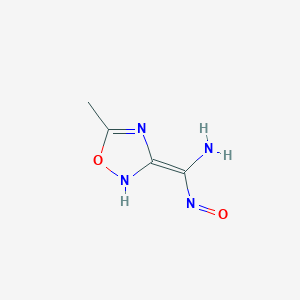

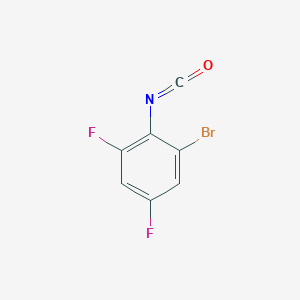
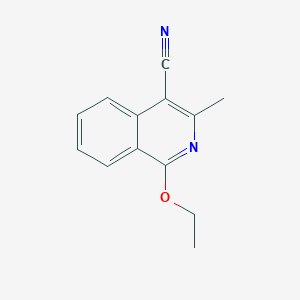

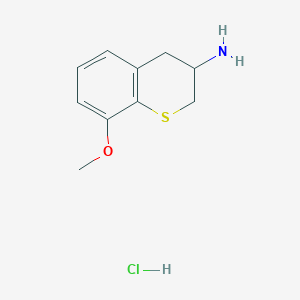
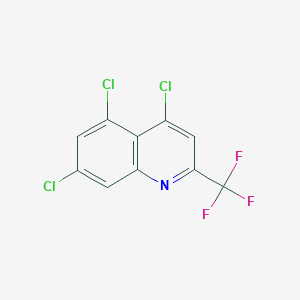
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)